2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Overview
Description
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the indazole family and is known for its unique structure and properties.
Scientific Research Applications
Synthesis and Structural Analysis
Regiospecific Synthesis : A study describes the regiospecific approach to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, highlighting the synthesis of 1-methyl and 2-methyl regioisomers via palladium-catalyzed Suzuki coupling and acid-catalyzed dehydration methods (Dandu et al., 2007).
Structural Characterization and Tautomerism : Research on 2H-Indazole tautomers stabilized by intra- and intermolecular hydrogen bonds provides insights into the structural characteristics and tautomeric forms of 2H-indazole derivatives (Sigalov et al., 2019).
Chemical Synthesis and Properties
Synthesis of Thiazolidin-4-Ones and Thiazinan-4-Ones : The study discusses the synthesis of new thiazolidin-4-ones and 1,3-thiazinan-4-ones from thiosemicarbazone derivatives of 6,7-dihydro-1H-indazol-4(5H)-ones, demonstrating the versatility of 2-methyl-6,7-dihydro-2H-indazol-4(5H)-one in creating diverse chemical structures (Gautam & Chaudhary, 2014).
Polyfluoroalkyl-Containing Indazolones : A study on the synthesis of polyfluoroalkyl-containing indazolones explores the formation of 1-aryl-3-polyfluoroalkyl-6,7-dihydro-1H-indazol-4(5)H-ones and their structural analysis using various spectroscopic methods (Khlebnikova et al., 2008).
Domino Reaction Synthesis of 2H-Indazoles : Research on a palladium-catalyzed domino reaction for synthesizing 2H-indazoles showcases an efficient method for constructing this compound, emphasizing its importance in medicinal chemistry (Halland et al., 2009).
Biochemical and Pharmacological Applications
Antibacterial and Antifungal Agent : Indazole scaffolds, including 2H-indazole derivatives, are noted for their biological properties such as antimicrobial, anti-inflammatory, and anticancer activities. This study highlights the potential of indazole derivatives in pharmacology (Panda et al., 2022).
Antihyperglycemic Agents : Synthesis of substituted 2H-benzo[e]indazole-9-carboxylate as a potent antihyperglycemic agent demonstrates the therapeutic potential of 2H-indazole derivatives in treating diabetes and related metabolic disorders (Taneja et al., 2017).
properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-indazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDIIRXPSEINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647717 | |
Record name | 2-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one | |
CAS RN |
1027617-67-9 | |
Record name | 2-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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